REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][CH:11]=1)[NH2:8])([CH3:4])([CH3:3])[CH3:2].Cl.[C:13](OCC)(=[O:15])C>>[C:1]([C:5]1[CH:6]=[C:7]([N:8]=[C:13]=[O:15])[CH:9]=[CH:10][CH:11]=1)([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
|
0.054 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(N)C=CC1
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 15 min the mixture was concentrated to dryness and co-evaporated three times from toluene (3×5 mL)
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Duration
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15 min
|
Type
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ADDITION
|
Details
|
The residue was added toluene (2.5 mL)
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Type
|
CUSTOM
|
Details
|
flushed with nitrogen for about 10 min, before diphosgene (0.43 mL)
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was gently refluxed for 1 hour under a nitrogen atmosphere
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove excess of diphosgene
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to dryness
|
Type
|
CONCENTRATION
|
Details
|
The residue was concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
Then it was redissolved in toluene (2.5 mL)
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen for about 10 min, before diphosgene (0.43 mL)
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was gently refluxed under nitrogen for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated and co-evaporated twice from toluene
|
Type
|
CUSTOM
|
Details
|
to remove excess diphosgene
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |